1-Bromo-2-(cyclopentyloxy)cycloheptane
Description
1-Bromo-2-(cyclopentyloxy)cycloheptane is a halogenated cycloheptane derivative featuring a bromine atom at position 1 and a cyclopentyl ether group (-O-cyclopentyl) at position 2. Replacing the benzene ring in this analog with a cycloheptane backbone yields a saturated seven-membered carbon ring, altering steric, electronic, and physicochemical properties.
Key structural attributes:
- Functional groups: Bromine (electrophilic site) and cyclopentyl ether (polar, oxygen-containing group) enhance versatility in substitution and nucleophilic reactions.
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-cyclopentyloxycycloheptane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h10-12H,1-9H2 |
InChI Key |
ZYAXGXALVLOEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclopentyloxy)cycloheptane can be synthesized through the reaction of cycloheptanol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of 1-Bromo-2-(cyclopentyloxy)cycloheptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as gas chromatography and mass spectrometry, ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted cycloheptane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation: The cyclopentyloxy group can be oxidized to form cyclopentanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substituted cycloheptane derivatives
- Cycloheptene derivatives
- Cyclopentanone derivatives
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)cycloheptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its unique structural features.
Material Science: It is explored for its potential in creating new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyclopentyloxy group can participate in various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Structural Data
*Calculated based on structural analogs.
Reactivity and Steric Effects
- Substitution Reactions: Compared to cyclohexylmethyl bromide (C₇H₁₃Br), the target compound’s cyclopentyl ether group introduces steric hindrance and polarity. This may slow SN2 reactions, similar to how branching in 1-bromo-2-cyclohexyl-2-methylpropane increases transition-state crowding .
Electronic Effects :
- The absence of aromatic conjugation (vs. 1-bromo-2-(cyclopentyloxy)benzene ) reduces resonance stabilization, making the bromine more electrophilic and reactive toward nucleophiles.
Physical-Chemical Properties
Table 2: Inferred Physicochemical Properties
Biological Activity
1-Bromo-2-(cyclopentyloxy)cycloheptane is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article reviews the available literature on its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H19BrO
- Molecular Weight : 233.18 g/mol
- CAS Registry Number : 14376-82-0
- IUPAC Name : 1-Bromo-2-(cyclopentyloxy)cycloheptane
The compound features a bromine atom and a cyclopentyloxy group attached to a cycloheptane ring, which contributes to its unique chemical properties and biological interactions.
Neuropharmacological Effects
Research indicates that compounds similar to 1-bromo-2-(cyclopentyloxy)cycloheptane may act as inhibitors of phosphodiesterase type 4 (PDE4), which is implicated in various cognitive disorders. PDE4 inhibitors have been shown to enhance cognitive function and may be beneficial in treating conditions such as depression, anxiety, and other psychiatric disorders .
Table 1: Summary of Biological Activities
Case Studies
- Cognitive Enhancement : In a study involving animal models, administration of PDE4 inhibitors resulted in improved performance in memory tasks. The study highlighted that compounds structurally related to 1-bromo-2-(cyclopentyloxy)cycloheptane showed significant promise in enhancing cognitive capabilities .
- Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in models of traumatic brain injury. The results indicated that these compounds could reduce neuronal damage and improve recovery outcomes .
Toxicological Considerations
While the biological activities are promising, it is crucial to consider the safety profile of 1-bromo-2-(cyclopentyloxy)cycloheptane. Preliminary toxicity assessments suggest that some brominated compounds can exhibit mutagenic properties under specific conditions . Further research is needed to fully understand the safety implications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
